T16A(inh)-C01

Catalog No.
S544351
CAS No.
M.F
C18H16O5
M. Wt
312.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T16A(inh)-C01

Product Name

T16A(inh)-C01

IUPAC Name

ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

InChI

InChI=1S/C18H16O5/c1-2-21-18(20)17-14-10-12(19)8-9-15(14)23-16(17)11-22-13-6-4-3-5-7-13/h3-10,19H,2,11H2,1H3

InChI Key

WMKWHWVWSKDZQK-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

T16A(inh)-C01; T16A(inh) C01; T16A(inh)C01;

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)COC3=CC=CC=C3

The exact mass of the compound Ethyl 5-hydroxy-2-(phenoxymethyl)-1-benzofuran-3-carboxylate is 312.0998 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of benzofurans in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

T16A(inh)-C01 (CAS 171506-87-9) is a highly selective, benzofuran-based inhibitor of the calcium-activated chloride channel (CaCC) TMEM16A (ANO1). Identified via high-throughput screening of over 100,000 compounds, it delivers a reliable IC50 of 8.4 μM against TMEM16A-mediated chloride currents [1]. Unlike earlier generations of non-specific CaCC blockers, T16A(inh)-C01 exerts its inhibitory effect without altering intracellular calcium signaling dynamics [1]. Its distinct benzofuran chemotype and exceptionally high organic solubility (≥320 mM in DMSO) make it a highly processable and critical orthogonal probe for validating TMEM16A-dependent physiological pathways, particularly in procurement scenarios where the off-target profiles of standard aminophenylthiazole inhibitors confound assay reproducibility .

Generic substitution with the more commonly utilized T16Ainh-A01 or the non-selective CaCCinh-A01 frequently leads to assay failure or data misinterpretation due to profound off-target effects. T16Ainh-A01 (an aminophenylthiazole) has been shown to directly block macroscopic L-type Ca2+ currents and inhibit volume-regulated anion channels (LRRC8) at low micromolar concentrations (~5 μM), severely confounding calcium-dependent pathway analysis in vascular and smooth muscle models [1]. Furthermore, CaCCinh-A01 acts partially by promoting ANO1 protein degradation rather than pure channel blockade, destroying baseline reproducibility in long-term studies [2]. Procuring the structurally distinct T16A(inh)-C01 allows researchers to bypass these specific off-target liabilities, ensuring that observed phenotypic responses are genuinely driven by TMEM16A channel inhibition rather than artifactual calcium channel blockade or target depletion.

Chemotype-Driven Orthogonal Validation vs. T16Ainh-A01

While T16Ainh-A01 is a popular TMEM16A inhibitor, its aminophenylthiazole scaffold inherently blocks L-type Ca2+ currents and LRRC8 channels at ~5 μM, creating false positives in smooth muscle relaxation assays [1]. T16A(inh)-C01 utilizes a completely distinct benzofuran chemotype that achieves TMEM16A inhibition (IC50 8.4 μM) without interfering with macroscopic calcium conductance [2].

Evidence DimensionOff-target L-type Ca2+ channel interference
Target Compound DataT16A(inh)-C01: Preserves calcium signaling integrity during TMEM16A blockade
Comparator Or BaselineT16Ainh-A01: Direct blockade of L-type Ca2+ channels at ~5 μM
Quantified DifferenceC01 eliminates the primary calcium-channel off-target liability of the A01 chemotype.
ConditionsVascular smooth muscle patch-clamp and contractility assays

Buyers conducting smooth muscle or vascular research must procure C01 to rule out false-positive vasorelaxation caused by A01's off-target calcium channel blockade.

Mechanism of Action Purity vs. CaCCinh-A01

The classic non-selective inhibitor CaCCinh-A01 is frequently used as a baseline, but it exerts its effects partially by inducing the degradation of the ANO1 protein itself[1]. In contrast, T16A(inh)-C01 acts as a pure functional channel blocker, maintaining the structural stability of the TMEM16A protein pool during prolonged exposure [2].

Evidence DimensionImpact on ANO1 protein stability
Target Compound DataT16A(inh)-C01: Pure functional channel blockade (IC50 8.4 μM)
Comparator Or BaselineCaCCinh-A01: Induces significant ANO1 protein degradation
Quantified DifferenceC01 prevents the artifactual target depletion associated with CaCCinh-A01.
ConditionsLong-term cell culture and Western blot analysis of ANO1 expression

For longitudinal studies requiring stable TMEM16A expression, C01 is essential to prevent artifactual target depletion that ruins baseline reproducibility.

Formulation and Stock Solution Processability

Stock solution stability is a major bottleneck for TMEM16A inhibitors. While T16Ainh-A01 often requires warming to achieve a 5 mg/mL clear solution and risks precipitation, T16A(inh)-C01 demonstrates exceptional organic solubility, readily achieving concentrations of ≥100 mg/mL (≥320 mM) in anhydrous DMSO at room temperature.

Evidence DimensionMolar solubility in DMSO
Target Compound DataT16A(inh)-C01: ≥ 320 mM (≥ 100 mg/mL) at room temperature
Comparator Or BaselineT16Ainh-A01: ~12 mM (5 mg/mL) requiring warming for clear solution
Quantified DifferenceC01 provides a >25-fold higher reliable molar stock concentration without thermal intervention.
ConditionsStandard laboratory stock formulation in anhydrous DMSO

High molar solubility ensures reliable dosing in high-throughput screening and in vivo formulations without the risk of solvent-induced toxicity from excess DMSO.

Orthogonal Target Validation in Vascular Pharmacology

Because standard inhibitors like T16Ainh-A01 inherently block L-type calcium channels, T16A(inh)-C01 is the required chemotype for confirming TMEM16A's genuine role in smooth muscle contraction and vasorelaxation without calcium-signaling artifacts [1].

High-Throughput Screening (HTS) Counter-Assays

As a structurally distinct benzofuran with excellent DMSO solubility (>320 mM), C01 is the ideal counter-screening agent to eliminate chemotype-specific false positives generated from aminophenylthiazole-based libraries .

Long-Term Cell Culture Models of Secretory Epithelia

C01 is preferred over CaCCinh-A01 in prolonged respiratory or intestinal epithelial models where maintaining stable ANO1 protein expression is critical for assay reproducibility, as it does not induce target degradation [2].

High-Concentration In Vivo Formulation

The superior molar solubility of C01 makes it the optimal candidate for animal models requiring high-dose administration, allowing researchers to minimize DMSO vehicle volumes and reduce solvent-induced toxicity .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

312.09977361 Da

Monoisotopic Mass

312.09977361 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

5-hydroxy-2-(phenoxymethyl)-3-benzofurancarboxylic acid ethyl ester

Dates

Last modified: 08-15-2023

Explore Compound Types